molecular formula C13H22O5 B14442627 Butanedioic acid, (1-oxopentyl)-, diethyl ester CAS No. 73642-71-4

Butanedioic acid, (1-oxopentyl)-, diethyl ester

Cat. No.: B14442627
CAS No.: 73642-71-4
M. Wt: 258.31 g/mol
InChI Key: LFSFOUABVCTJPS-UHFFFAOYSA-N
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Description

Butanedioic acid, (1-oxopentyl)-, diethyl ester is an organic compound with the molecular formula C13H22O5. It is characterized by the presence of ester functional groups and a ketone group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, (1-oxopentyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with diethyl oxalate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (1-oxopentyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butanedioic acid, (1-oxopentyl)-, diethyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanedioic acid, (1-oxopentyl)-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid and the corresponding alcohol. The ketone group can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, diethyl ester: Lacks the ketone group present in Butanedioic acid, (1-oxopentyl)-, diethyl ester.

    Pentanoic acid, diethyl ester: Contains a different carbon chain length and lacks the ketone group.

    Hexanedioic acid, diethyl ester: Has a longer carbon chain and different chemical properties.

Uniqueness

This compound is unique due to the presence of both ester and ketone functional groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

73642-71-4

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

diethyl 2-pentanoylbutanedioate

InChI

InChI=1S/C13H22O5/c1-4-7-8-11(14)10(13(16)18-6-3)9-12(15)17-5-2/h10H,4-9H2,1-3H3

InChI Key

LFSFOUABVCTJPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

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